N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2-chlorophenyl group and three amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,N2-diaryl-1,3,5-triazine-2,4-diamines: These compounds share a similar triazine core structure but differ in the substitution pattern and functional groups.
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar chlorophenyl group but differs in the overall structure and functional groups
Uniqueness
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of multiple amino groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Synthesis
This compound belongs to the triazine family of compounds known for their varied biological activities. The synthesis typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions to yield the desired triazine derivative. Various methods have been developed to achieve high yields and purity of the compound .
Anticancer Properties
Research indicates that derivatives of 1,3,5-triazines exhibit anticancer activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that certain triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) by disrupting cellular signaling pathways .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | >50 | Induction of apoptosis |
K-562 | >50 | Inhibition of Bcr-Abl kinase activity |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have indicated that triazine derivatives can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of triazine derivatives including this compound assessed their cytotoxic effects on human cancer cell lines. The results indicated that while some derivatives showed promising activity at lower concentrations, this compound did not exhibit significant cytotoxicity within the tested range. This suggests a need for structural modifications to enhance its efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results revealed moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative bacteria. This highlights the importance of further optimization for enhanced antimicrobial properties .
Potential Applications
The biological activities exhibited by this compound suggest potential applications in:
- Cancer Therapy: As a lead compound for developing new anticancer agents.
- Antimicrobial Agents: For treating infections caused by resistant strains.
- Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
Properties
CAS No. |
30360-11-3 |
---|---|
Molecular Formula |
C9H9ClN6 |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
2-N-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H9ClN6/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16) |
InChI Key |
ZRTRDQDZFKLEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
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